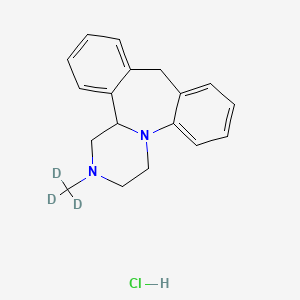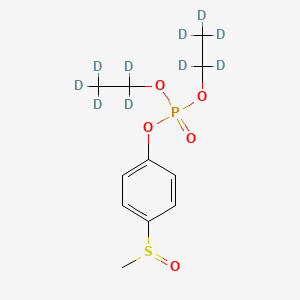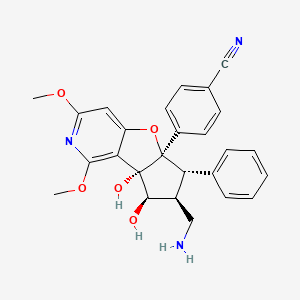
Tetrazine-Ph-PEG4-Ph-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-Ph-PEG4-Ph-aldehyde is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in inverse electron demand Diels-Alder reactions (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-PEG4-Ph-aldehyde involves the incorporation of a tetrazine group into a PEG linker. The process typically includes:
Step 1: Formation of the PEG linker by reacting PEG with a suitable activating agent.
Step 2: Introduction of the tetrazine group through a coupling reaction with a tetrazine-containing reagent.
Step 3: Final modification to introduce the aldehyde group, often through oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Use of automated synthesizers.
- Stringent purification techniques such as chromatography.
- Quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazine-Ph-PEG4-Ph-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.
Oxidation Reactions: Conversion of alcohol groups to aldehydes.
Substitution Reactions: Replacement of functional groups with tetrazine or PEG moieties.
Common Reagents and Conditions:
iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature.
Oxidation Reactions: Use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Substitution Reactions: Use of nucleophilic reagents under mild conditions.
Major Products:
iEDDA Reactions: Formation of stable adducts with TCO-containing molecules.
Oxidation Reactions: Formation of aldehyde-functionalized PEG linkers.
Substitution Reactions: Formation of tetrazine-functionalized PEG linkers
Applications De Recherche Scientifique
Tetrazine-Ph-PEG4-Ph-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mécanisme D'action
Tetrazine-Ph-PEG4-Ph-aldehyde exerts its effects through the following mechanisms:
Click Chemistry: The tetrazine group undergoes iEDDA reactions with TCO-containing molecules, forming stable covalent bonds.
PROTAC Synthesis: Acts as a linker in PROTACs, connecting ligands for E3 ubiquitin ligases and target proteins, leading to the targeted degradation of the proteins via the ubiquitin-proteasome system
Comparaison Avec Des Composés Similaires
Tetrazine-PEG4-Ph-aldehyde: Similar structure but lacks the specific modifications present in Tetrazine-Ph-PEG4-Ph-aldehyde.
Tetrazine-PEG4-amine: Contains an amine group instead of an aldehyde group.
Tetrazine-PEG4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to its specific combination of a tetrazine group, a PEG linker, and an aldehyde group, making it highly versatile for various applications in click chemistry and PROTAC synthesis .
Propriétés
Formule moléculaire |
C28H34N6O7 |
|---|---|
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
4-formyl-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C28H34N6O7/c35-20-23-3-7-25(8-4-23)28(37)29-10-12-39-14-16-41-18-17-40-15-13-38-11-9-26(36)30-19-22-1-5-24(6-2-22)27-33-31-21-32-34-27/h1-8,20-21H,9-19H2,(H,29,37)(H,30,36) |
Clé InChI |
IKXZBUXDVIXJND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O)C3=NN=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)







![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)




